molecular formula C13H15NO B1324203 7-Oxo-7-phenylheptanenitrile CAS No. 39755-14-1

7-Oxo-7-phenylheptanenitrile

Cat. No. B1324203
CAS RN: 39755-14-1
M. Wt: 201.26 g/mol
InChI Key: GXMMCBBHGTZCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxo-7-phenylheptanenitrile is a chemical compound used in scientific research . Its unique properties make it suitable for various applications, such as drug synthesis and material science.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, boiling point of 396.0±25.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 68.2±3.0 kJ/mol, flash point of 207.4±19.7 °C, and index of refraction of 1.528 .

Scientific Research Applications

Oxidation and Oxygenation Studies

  • Oxygenation of Organic Sulfides: Research on the oxidation of para-substituted phenyl methyl sulfides using oxo(salen)iron complexes in acetonitrile reveals insights into the oxidation process, indicating the potential utility of similar compounds in oxidative transformations (Sivasubramanian et al., 2002).

Antimicrobial Applications

  • Potential Antimicrobial Agents: Novel compounds, including oxazine bearing pyridine scaffold, have been synthesized and analyzed for antimicrobial activity against various bacterial and fungal strains. This suggests that compounds with structures similar to 7-Oxo-7-phenylheptanenitrile might have antimicrobial properties (Desai et al., 2017).

Synthesis and Characterization

  • Regioselective Benzylic Oxidation: The benzylic oxidation of aromatic abietanes, resulting in 7-oxo products, has been reported. This method is notable for its regioselectivity and high yields, indicating the chemical versatility of such compounds (Kolsi et al., 2017).
  • Functionalized Conjugated Enones Synthesis: A base-mediated synthesis of highly functionalized conjugated enones, which includes compounds structurally related to this compound, highlights the potential for creating diverse organic molecules (Singh et al., 2015).

Novel Organic Reactions

  • Iron(IV)-Oxo Complex Formation: Studies on high-spin iron(IV)-oxo complexes supported by trigonal nonheme pyrrolide platforms indicate the potential for these compounds in facilitating unique organic reactions (Bigi et al., 2012).

Safety and Hazards

The safety data sheets for 7-Oxo-7-phenylheptanenitrile indicate that it may be harmful if swallowed and may cause skin irritation .

properties

IUPAC Name

7-oxo-7-phenylheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMMCBBHGTZCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642191
Record name 7-Oxo-7-phenylheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39755-14-1
Record name 7-Oxo-7-phenylheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxo-7-phenylheptanenitrile
Reactant of Route 2
Reactant of Route 2
7-Oxo-7-phenylheptanenitrile
Reactant of Route 3
Reactant of Route 3
7-Oxo-7-phenylheptanenitrile
Reactant of Route 4
Reactant of Route 4
7-Oxo-7-phenylheptanenitrile
Reactant of Route 5
Reactant of Route 5
7-Oxo-7-phenylheptanenitrile
Reactant of Route 6
Reactant of Route 6
7-Oxo-7-phenylheptanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.